1-Chloro-1,1,2,2,2-pentakis(2-chloroethoxy)disilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1,1,2,2,2-pentakis(2-chloroethoxy)disilane is a unique organosilicon compound characterized by its multiple chloroethoxy groups attached to a disilane core
Vorbereitungsmethoden
The synthesis of 1-Chloro-1,1,2,2,2-pentakis(2-chloroethoxy)disilane typically involves the reaction of chlorosilanes with chloroethanol under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-Chloro-1,1,2,2,2-pentakis(2-chloroethoxy)disilane undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The compound can be hydrolyzed to form silanols and other silicon-containing products.
Oxidation and Reduction: Depending on the conditions, the compound can undergo oxidation or reduction, leading to different products.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-1,1,2,2,2-pentakis(2-chloroethoxy)disilane has several applications in scientific research:
Materials Science: It is used in the synthesis of advanced materials, including polymers and coatings, due to its ability to form stable silicon-oxygen bonds.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of various organosilicon compounds.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.
Industry: It is utilized in the production of specialty chemicals and as a precursor for other silicon-based materials.
Wirkmechanismus
The mechanism by which 1-Chloro-1,1,2,2,2-pentakis(2-chloroethoxy)disilane exerts its effects involves the interaction of its chloroethoxy groups with various molecular targets. These interactions can lead to the formation of stable silicon-oxygen bonds, which are crucial in many of its applications. The pathways involved often include nucleophilic substitution and hydrolysis reactions.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-1,1,2,2,2-pentakis(2-chloroethoxy)disilane can be compared with other similar compounds, such as:
1,2-Bis(2-chloroethoxy)ethane: This compound has similar chloroethoxy groups but lacks the disilane core, making it less versatile in certain applications.
1,1,2,2-Tetrachloroethane: While it shares some structural similarities, its chemical properties and applications differ significantly due to the absence of silicon atoms.
Eigenschaften
CAS-Nummer |
61172-44-9 |
---|---|
Molekularformel |
C10H20Cl6O5Si2 |
Molekulargewicht |
489.1 g/mol |
IUPAC-Name |
chloro-bis(2-chloroethoxy)-[tris(2-chloroethoxy)silyl]silane |
InChI |
InChI=1S/C10H20Cl6O5Si2/c11-1-6-17-22(16,18-7-2-12)23(19-8-3-13,20-9-4-14)21-10-5-15/h1-10H2 |
InChI-Schlüssel |
IIEDHTZFJBSLBN-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCl)O[Si](OCCCl)(OCCCl)[Si](OCCCl)(OCCCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.